molecular formula C17H19ClN2O4 B4009456 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4009456
M. Wt: 350.8 g/mol
InChI Key: HUFBUXCFFOPVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a butan-2-yloxy group, a chlorobenzylidene moiety, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-(butan-2-yloxy)-3-chlorobenzaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
  • 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-5-10(2)24-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(23)20(4)16(12)22/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFBUXCFFOPVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

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